molecular formula C11H11NO2 B12886896 [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol CAS No. 138617-44-4

[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol

Katalognummer: B12886896
CAS-Nummer: 138617-44-4
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: YKDCUQOHXVXQDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Isoxazol-3-yl)-2-methylphenyl)methanol is an organic compound that features an isoxazole ring attached to a phenyl group, which is further substituted with a methyl group and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(isoxazol-3-yl)-2-methylphenyl)methanol typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylphenylhydrazine with ethyl acetoacetate can yield the desired isoxazole ring, which can then be further functionalized to introduce the methanol group.

Industrial Production Methods

Industrial production of (3-(isoxazol-3-yl)-2-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Isoxazol-3-yl)-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(isoxazol-3-yl)-2-methylphenyl)aldehyde or (3-(isoxazol-3-yl)-2-methylbenzoic acid).

Wissenschaftliche Forschungsanwendungen

(3-(Isoxazol-3-yl)-2-methylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (3-(isoxazol-3-yl)-2-methylphenyl)methanol exerts its effects depends on its interaction with molecular targets. The isoxazole ring and phenyl group can interact with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-(Isoxazol-3-yl)phenyl)methanol
  • (3-(Isoxazol-3-yl)-4-methylphenyl)methanol
  • (3-(Isoxazol-3-yl)-2-methylphenyl)ethanol

Uniqueness

(3-(Isoxazol-3-yl)-2-methylphenyl)methanol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.

Eigenschaften

CAS-Nummer

138617-44-4

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

[2-methyl-3-(1,2-oxazol-3-yl)phenyl]methanol

InChI

InChI=1S/C11H11NO2/c1-8-9(7-13)3-2-4-10(8)11-5-6-14-12-11/h2-6,13H,7H2,1H3

InChI-Schlüssel

YKDCUQOHXVXQDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1C2=NOC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.